3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione
Description
Introduction to 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione
Chemical Identity and Nomenclature
The systematic IUPAC name 7-(5,6-dihydroxyhexyl)-3-ethyl-1-propylpurine-2,6-dione reflects its substitution pattern on the purine core. The base structure derives from xanthine (3,7-dihydropurine-2,6-dione), with three key modifications:
- A 5,6-dihydroxyhexyl chain at position 7
- An ethyl group at position 3
- A propyl group at position 1
Its molecular formula, C₁₆H₂₆N₄O₄ , corresponds to a molecular weight of 338.40 g/mol . The compound’s structural complexity arises from the combination of hydrophilic dihydroxyhexyl moieties and hydrophobic alkyl substituents, creating unique electronic and steric properties.
Table 1: Substituent Analysis
| Position | Group | Structural Impact |
|---|---|---|
| 1 | Propyl (C₃H₇) | Enhances lipid solubility |
| 3 | Ethyl (C₂H₅) | Modifies electron density at N3 |
| 7 | 5,6-Dihydroxyhexyl | Introduces hydrogen-bonding capacity |
The SMILES notation CCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)CCCCC(CO)O encodes its connectivity, while the InChIKey UYZQOVQJYMGOEG-UHFFFAOYSA-N provides a unique stereochemical identifier.
Historical Context of Xanthine Derivative Development
Xanthine derivatives have been studied since the 19th century, with natural compounds like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) serving as foundational templates. The development of synthetic analogs accelerated in the mid-20th century, driven by efforts to:
- Enhance receptor subtype selectivity (e.g., adenosine A₁ vs. A₂ₐ)
- Improve metabolic stability through alkyl chain modifications
- Optimize solubility profiles for pharmaceutical applications
The introduction of 5,6-dihydroxyhexyl chains in the 1980s marked a shift toward polar substituents designed to increase water solubility while retaining membrane permeability. Ethyl and propyl groups at positions 3 and 1 represent attempts to balance steric effects with metabolic resistance, as shorter alkyl chains reduce cytochrome P450-mediated oxidation.
Position Within Purine Alkaloid Classification
This compound belongs to the xanthine subclass of purine alkaloids, characterized by:
- A 2,6-dioxopurine core
- Variable substitution at positions 1, 3, 7, and 8
- Biological activity mediated through adenosine receptor antagonism
Table 2: Comparative Analysis of Xanthine Derivatives
| Compound | R₁ | R₃ | R₇ | Key Features |
|---|---|---|---|---|
| Xanthine | H | H | H | Parent compound |
| Caffeine | CH₃ | CH₃ | CH₃ | Broad adenosine receptor antagonist |
| Target | C₃H₇ | C₂H₅ | C₆H₁₂O₂ | Synthetic analog with extended polar chain |
The 5,6-dihydroxyhexyl group distinguishes it from classical methylxanthines, potentially conferring unique pharmacokinetic properties such as prolonged half-life or tissue-specific distribution. Its classification as a third-generation xanthine derivative reflects the strategic incorporation of hydrophilic moieties to address limitations of earlier analogs.
Properties
CAS No. |
86256-98-6 |
|---|---|
Molecular Formula |
C16H26N4O4 |
Molecular Weight |
338.40 g/mol |
IUPAC Name |
7-(5,6-dihydroxyhexyl)-3-ethyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H26N4O4/c1-3-8-20-15(23)13-14(19(4-2)16(20)24)17-11-18(13)9-6-5-7-12(22)10-21/h11-12,21-22H,3-10H2,1-2H3 |
InChI Key |
FECYSWSLNGZYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 358.46 g/mol. Its structure features a purine ring substituted with multiple functional groups that contribute to its reactivity and biological activity.
Chemistry
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules through various chemical reactions. Its unique substitution pattern enables the introduction of different functional groups, facilitating the development of new compounds with tailored properties.
Biology
Biochemical Pathway Probes
- In biological research, this compound is studied for its potential roles in cellular processes. It can act as a probe to investigate specific biochemical pathways, helping scientists understand the mechanisms underlying various biological functions.
Enzyme Interaction Studies
- The compound's ability to interact with enzymes makes it valuable for studying enzyme kinetics and mechanisms. Researchers can use it to explore how modifications in structure affect enzyme activity and specificity.
Medicine
Therapeutic Potential
- There is ongoing research into the therapeutic effects of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione. It is being investigated for its potential to target specific enzymes or receptors involved in disease processes, offering possibilities for drug development.
Anti-inflammatory Activity
- Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. This aspect is particularly relevant in the context of developing new treatments for inflammatory diseases.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of this compound through multi-step organic reactions. The characterization involved techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Case Study 2: Biological Evaluation
Another research effort focused on evaluating the anti-inflammatory properties of this compound. In vitro assays were conducted to assess its efficacy against pro-inflammatory cytokines in cell cultures, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism by which 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- The dihydroxyhexyl group in the target compound enhances hydrophilicity compared to shorter-chain analogs (e.g., Proxyphylline’s hydroxypropyl) .
- Unlike most analogs with methyl groups at positions 1 and 3 (e.g., Etophylline), the target compound has ethyl (position 3) and propyl (position 1) substituents, which may reduce metabolic oxidation rates .
- The thioether in 7-hexyl-3-methyl-8-(propylthio) increases lipophilicity, contrasting with the target’s diol .
Pharmacological and Therapeutic Profiles
Key Differences :
- The target’s dihydroxyhexyl group may improve water solubility, enhancing oral bioavailability compared to lipophilic analogs like 7-hexyl-3-methyl-8-(propylthio) .
- Ethyl and propyl substituents could reduce central nervous system (CNS) side effects common in methylxanthines (e.g., theophylline) by limiting blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what challenges exist in achieving high yield?
- Methodological Answer : The synthesis typically involves alkylation of the purine-dione core with substituted diols. Key challenges include regioselectivity in alkyl chain attachment and maintaining hydroxyl group integrity. For example, highlights similar derivatives (e.g., CAS 86257-54-7) synthesized via nucleophilic substitution under controlled pH to prevent side reactions. Optimizing reaction temperature (e.g., 40–60°C) and using phase-transfer catalysts can improve yields .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Based on GHS classifications for analogous purine-diones (), this compound likely requires:
- PPE : Gloves, lab coats, and eye protection (GHS Skin/Irritant Category 2).
- Ventilation : Use fume hoods to avoid aerosolized particles ().
- First Aid : Immediate rinsing for eye exposure (15+ minutes) and medical consultation for ingestion ().
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- LCMS/HPLC : Validate purity (>99%, per ) and confirm molecular weight (e.g., C17H28N4O4 for CAS 86257-54-7, ).
- NMR : Assign peaks for dihydroxyhexyl protons (δ 3.5–4.0 ppm) and ethyl/propyl substituents (δ 1.0–1.5 ppm) .
- X-ray Crystallography : Resolve polymorphism, as seen in monoclinic polymorphs of related compounds ().
Advanced Research Questions
Q. How do alkyl chain length and hydroxyl positioning affect solubility and bioavailability?
- Methodological Answer :
- Solubility : Derivatives with shorter chains (e.g., Proxyphylline, C10H14N4O3) show higher aqueous solubility (≥26.5 mg/mL in H₂O, ). Longer chains (e.g., 5,6-dihydroxyhexyl) reduce solubility due to hydrophobicity but enhance lipid membrane permeability.
- Bioavailability : Hydroxyl groups enable hydrogen bonding with targets (e.g., enzymes), but steric hindrance from ethyl/propyl groups may limit binding. Computational modeling (e.g., molecular docking) is recommended to assess trade-offs .
Q. What crystallographic data are available, and how do polymorphs influence properties?
- Methodological Answer :
- Monoclinic Polymorphs : reports a monoclinic crystal system (space group P2₁/c) for a derivative, with key bond lengths (C–C: 1.54 Å) and angles influencing stability.
- Impact : Polymorphs alter melting points and dissolution rates. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to characterize batches .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Source Analysis : Cross-reference studies for variables like assay conditions (e.g., pH, temperature in vs. 17).
- Reproducibility : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell-based models). For example, notes LD₅₀ variations (673 mg/kg i.v. in mice vs. 14130 mg/kg orally in rats), emphasizing species-specific metabolism.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data and identify outliers .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- Methodological Answer :
- Prodrug Design : Mask hydroxyl groups with acetyl or phosphate esters to enhance absorption (e.g., ’s nicotinate derivative).
- Formulation : Use nanoemulsions or liposomes to improve solubility, as seen in ’s DMSO/EtOH compatibility studies.
- Metabolic Stability : Perform microsomal assays to identify cytochrome P450 interactions, critical for dosing frequency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
